LITHIUM FERROCYANIDE

Catalog No.
S1509792
CAS No.
13601-18-8
M.F
C6FeLi4N6
M. Wt
239.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LITHIUM FERROCYANIDE

CAS Number

13601-18-8

Product Name

LITHIUM FERROCYANIDE

IUPAC Name

tetralithium;iron(2+);hexacyanide

Molecular Formula

C6FeLi4N6

Molecular Weight

239.8 g/mol

InChI

InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1

InChI Key

MWCFXRVLEYZWBD-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]

Synonyms

LITHIUM FERROCYANIDE

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]

Lithium ferrocyanide (CAS: 13601-18-8), typically formulated as Li4[Fe(CN)6], is a highly soluble, redox-active coordination complex primarily utilized in advanced electrochemical systems and materials synthesis. Unlike more ubiquitous alkali metal ferrocyanides, the lithium variant is distinguished by its exceptionally weak intermolecular lattice interactions and highly favorable hydration energy, which drastically alter its macroscopic properties in aqueous media [1]. For industrial procurement and materials engineering, its value proposition centers on its extreme aqueous solubility and the small ionic radius of the Li+ counterion, making it an indispensable catholyte for high-energy-density aqueous redox flow batteries (ARFBs) and a high-purity precursor for synthesizing unadulterated transition metal ferrocyanide frameworks [2].

Attempting to substitute lithium ferrocyanide with cheaper, more common analogues like potassium ferrocyanide (K4[Fe(CN)6]) or sodium ferrocyanide (Na4[Fe(CN)6]) fundamentally compromises both energy storage capacity and synthetic purity. In flow battery applications, the rigid solubility limits of sodium (0.56 M) and potassium (0.76 M) salts create a hard ceiling on achievable volumetric capacity, capping them at non-commercial energy densities [1]. Furthermore, in the synthesis of transition metal ferrocyanides (Prussian blue analogues), substituting with potassium ferrocyanide leads to the unavoidable co-precipitation of mixed-alkali salts (e.g., K2Cu[Fe(CN)6]) due to the larger K+ ionic radius. The small 0.78 Å radius of the Li+ ion prevents this inclusion, ensuring the formation of pure, normal transition metal ferrocyanides [2].

Aqueous Solubility Limit and Formulation Capacity

The primary procurement driver for lithium ferrocyanide is its massive solubility advantage in aqueous media. At 25°C, Li4[Fe(CN)6] achieves a maximum solubility of 2.32 M. In direct contrast, sodium ferrocyanide and potassium ferrocyanide precipitate out of solution at just 0.56 M and 0.76 M, respectively [1]. This 300%+ increase in solubility is driven by the high charge density and hydration enthalpy of the lithium cation, allowing formulators to create ultra-concentrated solutions without the risk of low-temperature precipitation.

Evidence DimensionAqueous solubility limit at 25°C
Target Compound Data2.32 M
Comparator Or BaselineK4[Fe(CN)6] (0.76 M) and Na4[Fe(CN)6] (0.56 M)
Quantified Difference3.05x higher solubility than the potassium salt
ConditionsAqueous solution, room temperature (25°C)

Enables the formulation of highly concentrated electrolytes and precursor solutions that are physically impossible to achieve with sodium or potassium salts.

Volumetric Capacity in Redox Flow Batteries

In aqueous redox flow battery (ARFB) applications, the solubility of the active species directly dictates the energy density. A system utilizing a 2.30 M Li4[Fe(CN)6] catholyte demonstrates a volumetric capacity of 61.64 Ah/L at neutral pH. When identical cell architectures attempt to use sodium or potassium ferrocyanide at their respective solubility limits, the capacities plummet to 15.0 Ah/L and 20.4 Ah/L [1].

Evidence DimensionMaximum volumetric capacity in aqueous media
Target Compound Data61.64 Ah/L
Comparator Or BaselineK4[Fe(CN)6] (20.4 Ah/L) and Na4[Fe(CN)6] (15.0 Ah/L)
Quantified Difference302% increase in volumetric capacity over the potassium baseline
ConditionspH-neutral aqueous redox flow battery half-cell

Justifies the procurement of the lithium salt for grid-scale energy storage by breaking through the energy density bottleneck of traditional ferrocyanide catholytes.

Precursor Purity in Transition Metal Ferrocyanide Synthesis

When synthesizing normal transition metal ferrocyanides (e.g., for battery cathodes or specialized pigments), the choice of the ferrocyanide source dictates the purity of the final lattice. Using potassium ferrocyanide typically results in mixed salts (e.g., K2Cu[Fe(CN)6]) because the larger K+ ion is easily incorporated into the precipitate. Lithium ferrocyanide, featuring a much smaller Li+ ionic radius (0.78 Å), exhibits the lowest tendency to introduce alkali metals into the precipitate, yielding pure normal ferrocyanides [1].

Evidence DimensionAlkali metal inclusion during precipitation
Target Compound DataForms pure normal transition metal ferrocyanides
Comparator Or BaselineK4[Fe(CN)6] (forms mixed ferrocyanides via K+ inclusion)
Quantified DifferencePrevention of mixed-salt formation due to smaller ionic radius (0.78 Å for Li+ vs larger K+)
ConditionsPrecipitation of transition metal (e.g., Cu2+, Ni2+) ferrocyanides

Essential for materials scientists who require strict stoichiometric control and high phase purity when synthesizing metal-organic frameworks or battery cathode materials.

Long-Term Cycling Stability at High Concentrations

High solubility must be paired with structural stability to be commercially viable. At an ultra-high concentration of 2.0 M, lithium ferrocyanide exhibits exceptional stability at neutral pH, demonstrating a capacity fade rate of just 0.0077% per day over 200 days of storage and cycling. In contrast, alternative high-solubility candidates like ammonium ferrocyanide (which can reach 1.6 M) suffer from pronounced anion decomposition and cannot sustain long-term cycling [1].

Evidence DimensionCapacity fade and chemical stability at >1.5 M concentration
Target Compound Data0.0077% fade per day over 200 days (at 2.0 M)
Comparator Or BaselineAmmonium ferrocyanide (decomposes at 1.6 M)
Quantified DifferenceStable long-term cycling vs. rapid chemical degradation
Conditions2 M symmetric flow cell, neutral pH, 200-day evaluation

Proves that lithium ferrocyanide is the only viable procurement choice for ultra-concentrated systems requiring multi-year operational lifespans without electrolyte replacement.

Catholyte Formulation for Grid-Scale Aqueous Redox Flow Batteries

Directly following from its 2.32 M solubility and 61.64 Ah/L volumetric capacity, Li4[Fe(CN)6] is a highly effective catholyte choice for next-generation ARFBs. It allows battery manufacturers to achieve energy densities that are impossible with sodium or potassium salts, significantly reducing the physical footprint and levelized cost of storage for grid applications [1].

High-Purity Precursor for Prussian Blue Analogue (PBA) Cathodes

Because the small Li+ ion avoids co-precipitation, lithium ferrocyanide serves as a highly specific precursor for synthesizing pure transition metal ferrocyanides. This is critical for manufacturing advanced PBA cathode materials for sodium-ion and lithium-ion batteries, where alkali-metal contamination from potassium precursors would degrade the structural integrity and electrochemical performance of the final cathode[2].

Concentrated Redox Mediators in Biosensors and Electrosynthesis

Leveraging its extreme stability at neutral pH (0.0077% fade rate per day at 2 M), lithium ferrocyanide is highly suited as a robust redox mediator in enzymatic biosensors and indirect electrosynthesis. It provides a stable, non-degrading source of[Fe(CN)6]4- at concentrations that would cause ammonium salts to decompose or potassium salts to precipitate[3].

Dates

Last modified: 07-17-2023

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